molecular formula C₆H₈O₅ B1141308 (2R,3S)-2,3-Epoxybutanedioic acid 1-ethyl ester CAS No. 149884-11-7

(2R,3S)-2,3-Epoxybutanedioic acid 1-ethyl ester

Cat. No. B1141308
M. Wt: 160.12
InChI Key:
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Description

“(2R,3S)-2,3-Epoxybutanedioic acid 1-ethyl ester” is a compound with two chiral centers, indicated by the (2R,3S) notation . The R and S labels indicate the configuration of the chiral centers . The numbers 2 and 3 refer to the carbon atoms in the molecule that are chiral .


Molecular Structure Analysis

The molecule has two chiral centers, which means it can exist as different stereoisomers . These include enantiomers, which are mirror images of each other, and diastereomers, which are not .

properties

IUPAC Name

(2S,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMZDXCRDIBPCO-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2,3-Epoxybutanedioic acid 1-ethyl ester

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